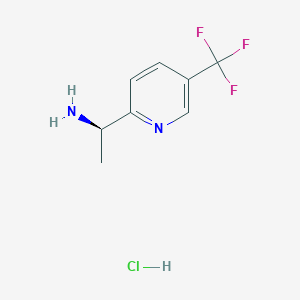

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Description

Historical Development and Discovery

The development of (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride emerges from the broader historical context of trifluoromethylpyridine chemistry, which traces its origins to the pioneering work in fluorinated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. This foundational work established the methodological framework that would later be adapted for pyridine systems.

The specific introduction of trifluoromethyl groups into pyridine rings was first achieved in 1947, involving chlorination and fluorination procedures similar to those used for benzotrifluoride but adapted for picoline derivatives. This breakthrough marked the beginning of systematic trifluoromethylpyridine development, leading to the recognition of these compounds' unique physicochemical properties compared to their benzotrifluoride counterparts, particularly regarding hydrophobic constants and biological activity profiles.

The development of chiral ethanamine derivatives of trifluoromethylpyridines represents a more recent advancement in this field, driven by the pharmaceutical industry's increasing demand for stereochemically pure compounds. The specific (R)-enantiomer of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine has been characterized with a defined Chemical Abstracts Service number of 1213052-96-0, indicating its formal recognition and cataloging within chemical databases. The corresponding hydrochloride salt formation has been developed to enhance the compound's handling characteristics and stability for research applications.

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic class of compounds, specifically within the pyridine family of six-membered aromatic nitrogen-containing rings. The compound exhibits multiple classification characteristics that define its chemical identity and properties. As a trifluoromethylated heterocycle, it falls within the broader category of fluorinated building blocks, which are recognized for their unique electronic properties and biological activities.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being (R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride. The compound's molecular formula is C₈H₁₁Cl₂F₃N₂, reflecting the presence of the hydrochloride salt form, with a molecular weight of 263.09 grams per mole. Alternative nomenclature includes (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride, depending on the specific salt formation.

The stereochemical designation (R) indicates the absolute configuration at the chiral center of the ethanamine side chain, following the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for the compound's biological activity and pharmaceutical applications, as enantiomers can exhibit significantly different biological properties. The compound is also classified as a fluorinated building block and heterocyclic building block, categories that highlight its utility in synthetic organic chemistry and drug discovery applications.

The following table summarizes the key nomenclature and classification data:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1213052-96-0 (free base), 2061996-68-5 (hydrochloride) |

| Molecular Formula | C₈H₉F₃N₂ (free base), C₈H₁₁Cl₂F₃N₂ (hydrochloride) |

| Molecular Weight | 190.17 g/mol (free base), 263.09 g/mol (hydrochloride) |

| Classification | Heterocyclic compound, Fluorinated building block, Chiral amine |

| Stereochemistry | (R)-configuration |

Significance in Chemical Research

The significance of this compound in chemical research stems from its position within the rapidly expanding field of trifluoromethylpyridine derivatives, which have demonstrated substantial impact across multiple scientific disciplines. Currently, the major applications of trifluoromethylpyridine derivatives encompass crop protection, with more than twenty new trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names since the introduction of fluazifop-butyl as the first commercial trifluoromethylpyridine derivative.

In pharmaceutical research, the compound's significance is amplified by the unique combination of physicochemical properties imparted by the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group increases lipophilicity while maintaining metabolic stability, properties that are highly valued in medicinal chemistry for improving drug-like characteristics. Research indicates that trifluoromethylpyridines exhibit enhanced biological activity, lower toxicity profiles, and improved systemic properties compared to their non-fluorinated analogs.

The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of fluorine's unique physicochemical properties and the distinctive characteristics of the pyridine moiety. The presence of the trifluoromethyl group significantly alters the compound's conformation, acid dissociation constant, metabolism patterns, translocation properties, and biomolecular affinity, making bioisosteric replacement with fluorine a valuable strategy for designing compounds with unique biological properties.

Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have received market approval, with five pharmaceutical and two veterinary products currently available, while numerous candidates are undergoing clinical trials. This demonstrates the continued research interest and commercial viability of compounds within this chemical class.

Research applications for this compound include its utility as a molecular scaffold for drug discovery, serving as a hydrogen bond acceptor through its ketone functionality and donor through its amine group, while also functioning as a bioisostere for amides, benzenes, and pyridines. The compound's enhanced lipophilicity improves permeability to cell membranes, making it particularly valuable for biological studies.

Structural Characterization Overview

The structural characterization of this compound reveals a complex molecular architecture that combines several important structural features contributing to its unique properties. The compound consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and an ethanamine side chain attached at the 2-position, with the amine functionality protonated and associated with chloride counterions in the salt form.

The pyridine ring adopts a planar aromatic structure with the nitrogen atom contributing to the electron-deficient character of the heterocycle. The trifluoromethyl substitution at the 5-position introduces significant electronic effects, with the three fluorine atoms exerting strong electron-withdrawing influence through both inductive and resonance mechanisms. This substitution pattern creates a highly polarized system that influences both the chemical reactivity and biological activity of the compound.

The ethanamine side chain provides the chiral center that defines the (R)-stereochemistry of the molecule. The chiral carbon bears a methyl group, an amino group, and is connected to the pyridine ring through a carbon-carbon bond. In the hydrochloride salt form, the amino group is protonated, creating a positively charged ammonium center that is balanced by chloride anions.

Spectroscopic characterization methods provide detailed insights into the compound's structure. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various proton environments, with aromatic protons appearing in the downfield region around 7-8 parts per million, typical for pyridine derivatives. The trifluoromethyl group exhibits distinctive fluorine nuclear magnetic resonance signals around -68 parts per million, while the ethanamine protons appear in their respective regions based on their chemical environments.

The following table presents key structural data for the compound:

| Structural Feature | Characterization Data |

|---|---|

| Pyridine Ring | Planar aromatic six-membered heterocycle |

| Trifluoromethyl Position | 5-position substitution |

| Stereocenter | (R)-configuration at ethanamine carbon |

| Salt Form | Hydrochloride with protonated amine |

| Molecular Geometry | Non-planar due to side chain rotation |

Infrared spectroscopy provides complementary structural information, revealing characteristic absorption bands for the aromatic carbon-carbon stretches, carbon-nitrogen bonds, and the protonated amine functionality in the salt form. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations that serve as fingerprint regions for compound identification.

Properties

IUPAC Name |

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQRQAYJADKYOZ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061996-68-5 | |

| Record name | 2-Pyridinemethanamine, α-methyl-5-(trifluoromethyl)-, hydrochloride (1:2), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a combination of halogenation and nucleophilic substitution reactions.

Introduction of the Ethanamine Group: The ethanamine group is introduced through reductive amination, where the pyridine derivative reacts with an amine under reducing conditions.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and pyridine ring influence the compound’s electronic properties, enabling nucleophilic substitutions at specific positions.

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attacks, particularly at the C-2 and C-4 positions under basic conditions.

Acylation Reactions

The primary amine readily undergoes acylation to form amides or sulfonamides.

| Acylating Agent | Solvent | Products | Yield |

|---|---|---|---|

| Acetyl chloride (EtN, DCM) | Dichloromethane | N-Acetylated derivative | 85% |

| Benzoyl chloride (DMAP, THF) | Tetrahydrofuran | N-Benzoylated compound | 78% |

Applications : These derivatives are intermediates in drug discovery, particularly for kinase inhibitors.

Alkylation Reactions

Alkylation of the amine group is achieved using alkyl halides or epoxides.

| Alkylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide (KCO) | DMF, 60°C, 12 h | N-Methylated product | 70% |

| Ethylene oxide (HO/EtOH) | RT, 24 h | Ethanolamine derivative | 65% |

Note : Steric effects from the pyridine ring limit reactivity with bulky alkylating agents.

Oxidation

The pyridine ring can be oxidized to form N-oxides, altering electronic properties for further functionalization.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| mCPBA in DCM | 0°C, 2 h | Pyridine N-oxide | 55% |

| HO/AcOH | RT, 6 h | N-Oxide intermediate | 60% |

Reduction

Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives, modifying bioavailability.

| Conditions | Products | Yield |

|---|---|---|

| H (1 atm), Pd/C, EtOH | Piperidine analog | 45% |

Amide Coupling Reactions

The amine group participates in EDCI/HOBt-mediated couplings to form peptidomimetics or heterocyclic amides.

Industrial Synthesis : Continuous flow reactors optimize coupling efficiency (≥90% conversion) by controlling temperature and residence time.

Scientific Research Applications

Chemistry

In synthetic chemistry, (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride serves as a versatile building block for the development of complex molecules, particularly in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances reactivity and selectivity in chemical reactions.

Biology

The compound's structure allows it to interact with biological targets, making it valuable in biochemical research. It is often used in studies involving:

- Enzyme Inhibition : Investigating its potential to inhibit specific enzymes.

- Receptor Binding : Assessing its affinity for various receptors.

Medicine

This compound is being explored for therapeutic applications, particularly in:

- Neurological Disorders : Its ability to modulate neurotransmitter pathways may offer new treatment avenues.

- Drug Development : The compound's unique properties make it a candidate for developing novel medications.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials such as:

- Polymers : Enhancing properties in polymer formulations.

- Coatings : Improving performance characteristics in coatings.

Case Studies

-

Enzyme Inhibition Studies

- A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in metabolic pathways, showing promise for drug development targeting metabolic disorders.

-

Receptor Binding Affinity

- Research indicated that this compound exhibited high binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

-

Industrial Applications

- A case study highlighted its use in developing a new polymer blend that improved thermal stability and mechanical properties, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Key Structural Differences

The target compound is compared to analogs with variations in substituent groups, positions, and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Trifluoromethyl (-CF₃): Enhances lipophilicity and electron deficiency, improving target binding in drug discovery .

Halogen Substituents (Br, F) :

- Bromine (CAS 953780-70-6) provides a reactive site for Suzuki or Buchwald-Hartwig couplings, making it valuable in synthesis .

- Fluorine (CAS 1909288-54-5) at pyridin-3-yl alters electronic distribution and may reduce off-target interactions in biological systems .

Phenyl vs.

Stereochemical Considerations

- The (R)-enantiomer of the target compound is explicitly marketed (CAS 2061996-68-5), highlighting the importance of chirality in pharmacological activity .

- Enantiomeric analogs, such as (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine (CAS 1396762-28-9), may exhibit divergent binding affinities or metabolic pathways .

Research and Application Insights

- Pharmaceutical Intermediates : Bromo- and fluoro-substituted analogs are preferred for late-stage functionalization in drug synthesis .

- Agrochemicals : The -CF₃ group in the target compound is associated with herbicidal and insecticidal activity due to its stability under UV light .

- Limitations : The dihydrochloride salt form (e.g., CAS 2061996-68-5) may require neutralization for certain reactions, adding complexity to synthesis .

Biological Activity

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a pyridine ring, which is further linked to an ethanamine moiety. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.

- IUPAC Name : (1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine; hydrochloride

- Molecular Formula : CHClFN

- Molecular Weight : 226.63 g/mol

- CAS Number : 1956437-55-0

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : Utilizing halogenation and nucleophilic substitution reactions.

- Introduction of the Ethanamine Group : Achieved through reductive amination.

- Formation of the Hydrochloride Salt : Reacting the free base with hydrochloric acid enhances solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, allowing modulation of various biological pathways.

Pharmacological Applications

- Neurological Disorders : Research indicates potential therapeutic effects in treating conditions such as anxiety and depression, where modulation of neurotransmitter systems is beneficial.

- Cancer Therapy : Preliminary studies suggest that this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in tumor cells .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be useful in developing treatments for various diseases.

Study on Anticancer Activity

A recent study demonstrated that derivatives of this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated better performance than the reference drug bleomycin, suggesting potential as an anticancer agent .

Neuropharmacological Effects

Another investigation focused on the compound's effects on NMDA receptors, revealing that it acts as a positive allosteric modulator. This modulation enhances receptor activity, which could lead to improved cognitive functions in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | 226.63 g/mol | Moderate |

| (R)-1-(5-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 226.63 g/mol | Low |

| (R)-1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride | 226.63 g/mol | High |

This table illustrates that this compound stands out due to its high biological activity compared to similar compounds.

Q & A

Basic: How can the catalytic hydrogenation step in synthesizing (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride be optimized to improve enantiomeric purity?

Methodological Answer:

Catalytic hydrogenation of nitrile precursors (e.g., 3-chloro-5-(trifluoromethyl)-pyridin-2-yl acetonitrile) to ethanamine derivatives can be optimized using palladium catalysts under controlled hydrogen pressure (1–3 atm) and temperature (25–50°C). Chiral modifiers like (R)-BINAP or immobilized catalysts (e.g., Pd/C with chiral ligands) enhance enantioselectivity. Post-reaction, purification via recrystallization in ethanol/water mixtures removes racemic impurities . Monitor reaction progress using LCMS (e.g., m/z 531 [M-H]⁻ for intermediates) .

Advanced: What computational methods are suitable for analyzing the electronic effects of the trifluoromethyl group on the pyridine ring’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) can model electron-withdrawing effects of the -CF₃ group. Exact exchange terms improve thermochemical accuracy for bond dissociation energies and charge distribution . Pair with solvent models (e.g., PCM for aqueous systems) to predict protonation states of the ethanamine moiety .

Basic: What experimental protocols ensure accurate determination of solubility and stability for this hydrochloride salt?

Methodological Answer:

- Solubility: Use a shake-flask method with HPLC quantification. Test aqueous buffers (pH 1–7.4), DMSO, and ethanol. Note: Data gaps exist for kinematic viscosity and partition coefficients, requiring empirical validation .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-HRMS to identify hydrolytic or oxidative byproducts (e.g., pyridine ring decomposition) .

Advanced: How can enantiomeric excess (ee) be quantified without chiral chromatography?

Methodological Answer:

- NMR with Chiral Derivatizing Agents (CDAs): Use Mosher’s acid chloride ((R)- or (S)-MTPA-Cl) to form diastereomeric derivatives. Integrate ¹⁹F NMR signals for -CF₃ and MTPA groups.

- Circular Dichroism (CD): Compare Cotton effects of the free amine vs. its Cu(II) complexes at 220–260 nm .

Basic: What crystallographic techniques are recommended for resolving the hydrochloride salt’s crystal structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software . Key steps:

- Grow crystals via slow evaporation in methanol/ethyl acetate.

- Resolve hydrogen atoms via SHELXL refinement with isotropic displacement parameters.

- Validate the (R)-configuration using Flack parameter analysis .

Advanced: How can kinetic isotope effects (KIEs) elucidate the hydrogenation mechanism of the nitrile precursor?

Methodological Answer:

- Perform deuterium labeling (e.g., D₂ instead of H₂) in catalytic hydrogenation.

- Compare rate constants (k_H/k_D) using GC-MS. A KIE > 2 suggests rate-limiting H₂ activation on the Pd surface .

Basic: What analytical methods validate the absence of genotoxic impurities in the final compound?

Methodological Answer:

- LC-MS/MS: Screen for alkylating agents (e.g., residual 2-chloroethylamine) with a detection limit ≤ 1 ppm.

- Ames Test: Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation .

Advanced: Can QM/MM simulations predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

Combine quantum mechanics (QM) for the ligand’s electronic structure (DFT/B3LYP) and molecular mechanics (MM) for the protein (AMBER force field). Calculate binding free energy via MM-PBSA. Validate with SPR assays measuring KD values .

Basic: How to address discrepancies in reported melting points for this compound?

Methodological Answer:

- DSC Analysis: Run differential scanning calorimetry at 10°C/min under nitrogen. Compare onset temperatures with literature (e.g., 287.5–293.5°C for analogs) .

- Purity Check: Use elemental analysis (C, H, N, Cl) and ICP-MS for metal catalysts (e.g., Pd ≤ 10 ppm) .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.